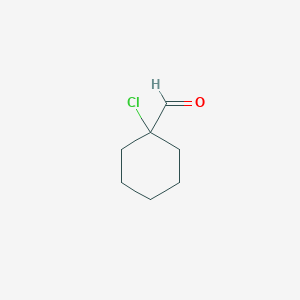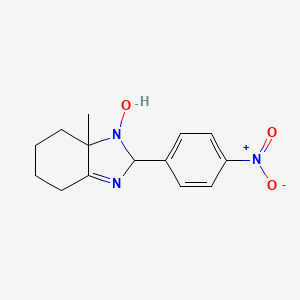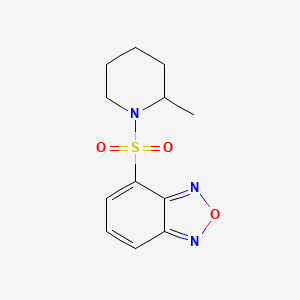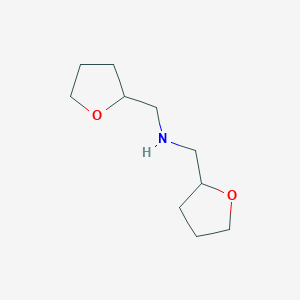
Cyclohexanecarboxaldehyde, 1-chloro-
Overview
Description
Cyclohexanecarboxaldehyde is also known by other names such as Cyclohexanal, Cyclohexanaldehyde, Cyclohexanealdehyde, Cyclohexylcarboxaldehyde, Cyclohexylformaldehyde, Formylcyclohexane, 1-Formylcyclohexane, Cyclohexane-1-carboxaldehyde, Cyclohexanecarbaldehyde, Cyclohexylmethanal, Hexahydrobenzaldehyde, and 1-Cyclohexanecarboxaldehyde .
Synthesis Analysis
Cyclohexanecarboxaldehyde has been used in various chemical reactions. For instance, it was used to study the gas-phase microwave spectrum of cyclohexanecarboxaldehyde . It was also used for the synthesis of poly (vinyl cyclohexanal) and as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst .Molecular Structure Analysis
The molecular formula of Cyclohexanecarboxaldehyde is C7H12O, and its molecular weight is 112.17 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving Cyclohexanecarboxaldehyde are not detailed in the sources, it’s known that this compound participates in various chemical reactions, including the synthesis of poly (vinyl cyclohexanal) and propargylamines .Physical and Chemical Properties Analysis
Cyclohexanecarboxaldehyde is a liquid at 20°C . It has a molecular weight of 112.17 . The compound has a boiling point of 161-163°C , and a specific gravity of 0.926 g/mL at 25°C . The refractive index is 1.452 .Scientific Research Applications
Catalysis and Organic Synthesis
Cyclohexanecarboxaldehyde derivatives are involved in various catalytic and synthetic processes. For instance, reactions of benzaldehyde and related compounds with aromatic and aliphatic compounds in the presence of superacids or H-form zeolite demonstrate the versatility of these aldehydes in forming a wide range of organic compounds. These reactions offer insights into the mechanistic aspects of catalysis, showcasing the formation of different products based on the nature of the reactants and the catalytic conditions (Koltunov et al., 2004). Similarly, the intramolecular bromo-amination of cyclohexadiene aminals illustrates the potential of cyclohexanecarboxaldehyde derivatives in the asymmetric synthesis of complex molecules like (-)-gamma-lycorane, showcasing their utility in organic synthesis and the discrimination of olefins within a molecule (Fujioka et al., 2006).
Analytical Chemistry Applications
Cyclohexanecarboxaldehyde derivatives find applications in analytical chemistry as well. The use of 1,3-cyclohexanedione for the automated near real-time fluorometric determination of atmospheric formaldehyde showcases the analytical applications of these compounds. This method, optimized for selectivity, reaction temperature, and pH, highlights the role of cyclohexanecarboxaldehyde derivatives in environmental monitoring and analysis (Fan & Dasgupta, 1994).
Metal-Organic Frameworks (MOFs)
Cyclohexanecarboxaldehyde derivatives also play a role in the development of metal-organic frameworks (MOFs) with specific catalytic properties. The catalysis of cyanosilylation reactions by MOFs with exposed Mn2+ coordination sites, leading to high conversion yields for selected aldehydes and ketones, underscores the importance of these derivatives in designing catalysts with size-selective properties (Horike et al., 2008).
Anticancer Compound Synthesis
Furthermore, cyclohexanecarboxaldehyde derivatives serve as templates for the development of new anticancer compounds. The synthesis of heterocyclic compounds derived from cyclohexane-1,3-dione and their evaluation for cytotoxicity against cancer cell lines highlight the potential of these derivatives in medicinal chemistry and drug development (Shaaban et al., 2014).
Safety and Hazards
Cyclohexanecarboxaldehyde is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-chlorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCDATYLUDVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424105 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53627-10-4 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B1656575.png)
![4-[[2-(5-Bromopyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1656576.png)
![4-[(E)-[(5-Bromopyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B1656577.png)
![4-{1-[(2,6-Diphenyl-pyrimidin-4-yl)-hydrazono]-ethyl}-2-methyl-phenol](/img/structure/B1656580.png)
![Bis[1-(3-nitrophenyl)ethylidene]hydrazine](/img/structure/B1656583.png)
![N-[5-(4-nitrophenyl)pyrimidin-2-yl]nitramide](/img/structure/B1656584.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B1656585.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine](/img/structure/B1656586.png)

![5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole](/img/structure/B1656589.png)

![5-[4-(2-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-2,4-dinitroaniline](/img/structure/B1656592.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonyl)oxan-2-yl]methyl acetate](/img/structure/B1656595.png)
